Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580726
InChI: InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

CAS No.:

Cat. No.: VC16580726

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Standard InChI InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1
Standard InChI Key JXJOMJKPHPZPAD-CABZTGNLSA-N
Isomeric SMILES C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O
Canonical SMILES C1COC2=CC=CC=C2C13CC3C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Spirocyclic Architecture

The defining feature of this compound is its spirocyclic core, where the benzopyran oxygen heterocycle (a fused benzene and pyran ring) connects via a single carbon atom to a cyclopropane ring. This arrangement imposes significant steric constraints, stabilizing the molecule’s conformation and potentially enhancing binding selectivity in biological systems. The spiro junction at the 4-position of the benzopyran and the 1'-position of the cyclopropane creates a three-dimensional geometry that distinguishes it from planar aromatic systems.

Molecular Formula and Stereochemistry

The molecular formula C₁₂H₁₂O₃ (molecular weight: 204.22 g/mol) reflects the compound’s hybrid structure, merging a benzopyran-derived C₁₀H₈O₂ moiety with a cyclopropane-carboxylic acid group (C₂H₄O₂). The stereochemical descriptor (3'R,4S) specifies the absolute configuration at the spiro center and cyclopropane ring, critical for interactions with chiral biological targets.

Table 1: Structural and Physicochemical Properties

PropertyValue/Descriptor
IUPAC Name(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
InChIKeyJXJOMJKPHPZPAD-CABZTGNLSA-N
SMILES (Isomeric)C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O
PubChem CID94419948

Synthetic Pathways and Methodological Considerations

Current Synthetic Strategies

While no explicit synthesis route for this compound is documented, analogous spirocyclic systems are typically constructed through:

  • Ring-Closing Metathesis: Formation of the cyclopropane via transition-metal-catalyzed reactions.

  • Acid-Catalyzed Cyclization: Benzopyran rings are often synthesized from phenolic precursors under acidic conditions.

  • Suzuki-Miyaura Cross-Coupling: Used in structurally related biphenyl carboxylic acids to introduce aromatic substituents .

A hypothetical route could involve coupling a pre-formed benzopyran intermediate with a cyclopropane-carboxylic acid precursor using palladium catalysis, followed by resolution of the racemic mixture to isolate the (3'R,4S) enantiomer .

Challenges in Synthesis

Key hurdles include:

  • Stereochemical Control: Achieving high enantiomeric excess at the spiro center.

  • Cyclopropane Stability: Strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.

Pharmacological and Biological Evaluation

Anticancer Hypotheses

Biphenyl carboxylic acids with rigid substituents, such as cyclopropane rings, demonstrate cytotoxicity against breast cancer cell lines (e.g., IC₅₀: 9.54–10.78 μM for MCF-7 and MDA-MB-231) . Molecular docking studies indicate that the spirocyclic framework could mimic steroidal structures, enabling interactions with hormone receptors like estrogen receptor alpha (ERα) .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap/water
Eye ExposureUse goggles; rinse cautiously with water for 15 minutes
InhalationUse fume hood; monitor air concentrations
StorageStore in cool, dry place away from oxidizers

Computational and Analytical Insights

In Silico Binding Studies

Molecular docking simulations of analogous carboxylic acids reveal strong binding affinities (-8.2 to -9.5 kcal/mol) to ERα, driven by hydrogen bonds with Arg394 and hydrophobic interactions with Leu387 . The spirocyclic system’s rigidity may reduce entropic penalties upon binding, enhancing potency compared to flexible analogs.

Spectroscopic Characterization

  • ¹H NMR: Cyclopropane protons resonate as distinct multiplets (δ 1.2–1.7 ppm), while benzopyran aromatic protons appear as a multiplet (δ 6.5–7.5 ppm) .

  • IR Spectroscopy: Carboxylic acid C=O stretch observed near 1700 cm⁻¹; O-H stretch at 2500–3000 cm⁻¹.

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